4-amino-N~5~-(2-fluorobenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This particular compound features a thiazole ring substituted with amino, fluorophenyl, and methoxyphenyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to modify the functional groups.
Substitution: The thiazole ring and its substituents can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE include other thiazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency and specificity. Examples of similar compounds include:
- 2-AMINO-5-BROMOTHIAZOLE
- 4-FLUOROPHENYLTHIAZOLE
- 3-METHOXYPHENYLTHIAZOLE The uniqueness of 4-AMINO-N5-[(2-FLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of substituents, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H19FN4O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H19FN4O3S/c1-28-14-7-4-5-12(9-14)10-23-19(26)17-16(22)18(29-25-17)20(27)24-11-13-6-2-3-8-15(13)21/h2-9H,10-11,22H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
FTIKLPQAEBSHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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